(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Description

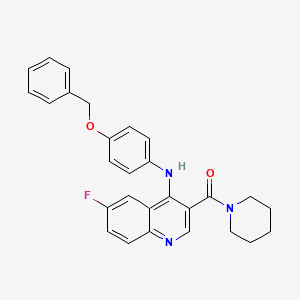

The compound (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a quinoline-based derivative featuring a 6-fluoro substitution on the quinoline core, a 4-(benzyloxy)phenylamino group at position 4, and a piperidin-1-yl methanone moiety at position 2. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name |

[6-fluoro-4-(4-phenylmethoxyanilino)quinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN3O2/c29-21-9-14-26-24(17-21)27(25(18-30-26)28(33)32-15-5-2-6-16-32)31-22-10-12-23(13-11-22)34-19-20-7-3-1-4-8-20/h1,3-4,7-14,17-18H,2,5-6,15-16,19H2,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDHTEHYXYBMLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)OCC5=CC=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis , which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalystsnucleophilic substitution reactions, where a benzyloxy halide reacts with an amine group on the quinoline ring. The piperidinylmethanone moiety is often introduced via amide bond formation using piperidine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and catalysts to enhance reaction rates. Purification steps such as crystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like or .

Reduction: Reagents like or with a palladium catalyst.

Substitution: Nucleophiles such as or .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield benzaldehyde or benzoic acid derivatives, while reduction of the quinoline ring would yield tetrahydroquinoline derivatives.

Scientific Research Applications

(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a due to the presence of the fluorine atom.

Medicine: Investigated for its potential and properties.

Industry: Used in the development of with specific electronic properties.

Mechanism of Action

The mechanism of action of (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA , disrupting replication and transcription processes. The benzyloxy group can enhance binding affinity to proteins by forming hydrophobic interactions . The piperidinylmethanone moiety can interact with enzymes , inhibiting their activity through covalent modification or competitive inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Compound A : (4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

- Key Differences: Replaces the 4-(benzyloxy)phenylamino group with a 4-(2,4-dimethylphenyl)piperazine moiety.

- Properties : Molecular weight = 446.6 g/mol; Formula = C27H31FN4O.

- Implications : The piperazine group may enhance binding to serotonin or dopamine receptors due to its conformational flexibility and nitrogen lone pairs .

Compound B : [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone (Raloxifene)

- Key Differences: Benzothiophene core instead of quinoline. Features a 2-piperidin-1-ylethoxy group linked to a phenyl ring.

- Implications: Raloxifene’s selectivity for estrogen receptors highlights the importance of the methanone-piperidine motif in receptor-ligand interactions. The absence of fluorine in Raloxifene suggests that the 6-fluoro group in the target compound may modulate electronic properties or metabolic stability .

Piperidine Methanone Derivatives with Heterocyclic Modifications

Compound C : (2-(2H-1,2,3-triazol-2-yl)phenyl)(4,4-difluoro-3-(quinolin-3-yloxy)piperidin-1-yl)methanone

- Key Differences: Incorporates a 4,4-difluoro-piperidine ring and a triazolylphenyl group. Quinolin-3-yloxy substituent replaces the 6-fluoroquinoline core.

- Implications : The difluoro-piperidine may enhance metabolic stability, while the triazole group could improve solubility or target kinase enzymes .

Compound D : Phenyl (4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone hydrogen oxalate (Compound 9 from )

- Key Differences: Benzophenone core instead of quinoline. Hexyloxy linker between the phenyl and piperidine groups.

- Properties : Yield = 30%; Melting point = 133–136°C.

- Implications: The hexyloxy linker may influence membrane permeability, while the benzophenone core is associated with histamine H3 receptor binding .

Fluorine Substitution Effects

The 6-fluoro substitution on the quinoline core is a critical feature shared with Compound A . Non-fluorinated analogs, such as Compound D, may exhibit reduced binding affinity due to the absence of this electronic modulation .

Structural and Pharmacological Comparison Table

Biological Activity

The compound (4-((4-(benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic derivative belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial activity. This article focuses on its biological activity, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a fluoroquinoline core, a benzyloxy group, and a piperidine moiety, which contribute to its biological properties.

Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The presence of the fluoro group enhances the compound's potency against Gram-negative bacteria and improves its pharmacokinetic properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Salmonella typhi | 0.25 |

These results suggest that the compound is particularly potent against Salmonella typhi and Escherichia coli, making it a candidate for treating infections caused by these pathogens.

Enzyme Inhibition

In addition to its antibacterial properties, the compound has been evaluated for its inhibitory effects on various enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 5.5 |

| Urease | 3.2 |

These findings indicate that the compound may also have potential applications in treating conditions related to enzyme dysregulation.

Case Studies

- In Vivo Efficacy : A study conducted on mice infected with E. coli showed that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.

- Synergistic Effects : Research has indicated that combining this compound with other antibiotics, such as ampicillin, enhances its antibacterial efficacy, suggesting potential for combination therapy in resistant infections.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a half-life of approximately 6 hours in animal models. This suggests that it could be administered less frequently than some other antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.